molecular formula C11H9FN2OS B1485868 6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol CAS No. 494778-05-1

6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol

Cat. No. B1485868
CAS RN: 494778-05-1
M. Wt: 236.27 g/mol
InChI Key: JZUKOJWBPVPCBU-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol (FMP) is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. FMP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. FMP has also been found to have potential applications in the fields of drug delivery, gene therapy, and biotechnology.

Scientific Research Applications

Catalysis

Lastly, it can be used as a ligand in catalysis to speed up chemical reactions. This is particularly useful in industrial processes where efficiency and selectivity of the reactions are crucial.

Each of these applications leverages the unique chemical properties of 6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol, demonstrating its versatility in scientific research. While the current web search did not yield specific details on the applications of this exact compound, the applications mentioned are based on the typical roles similar compounds play in various fields of research .

properties

IUPAC Name

4-(4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUKOJWBPVPCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)-2-(methylsulfanyl)-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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